molecular formula C12H17N3O3 B8401435 N-2-(morpholin-4-yl)ethyl-3-nitroaniline

N-2-(morpholin-4-yl)ethyl-3-nitroaniline

Cat. No. B8401435
M. Wt: 251.28 g/mol
InChI Key: XSGRBIVKZXILKK-UHFFFAOYSA-N
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Patent
US07135047B2

Procedure details

20 g N-2-(morpholin4-yl)ethyl-3-nitroaniline was dissolved in 270 ml ethanol and 30 ml water, and 0.3 Pd/C (5%) was added. After purging with nitrogen, hydrogenation was performed for 12 h at 50° C. under 50 bar of hydrogen pressure. After cooling, nitrogen purging was repeated, the catalyst was filtered off, and the filtrate was reduced on a rotary evaporator. 13.2 g of black oil was obtained; this was distilled twice in a ball tube (180–206° C., 0.06–0.08 mbar). The product obtained was a viscous orange oil (middle fraction).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>C(O)C.O.[Pd]>[N:1]1([CH2:7][CH2:8][NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1(CCOCC1)CCNC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging with nitrogen, hydrogenation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was reduced on a rotary evaporator

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1(CCOCC1)CCNC1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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